3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Another pyridine derivative with similar structural features but different functional groups.
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid: A compound with a phenyl group instead of an isopropyl group, leading to different chemical properties and applications.
Uniqueness
3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-5(2)7-4-3-6-8(12)9(11(14)15)16-10(6)13-7/h3-5H,12H2,1-2H3,(H,14,15) |
InChI Key |
BHHKOSPJIWHBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N |
Origin of Product |
United States |
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